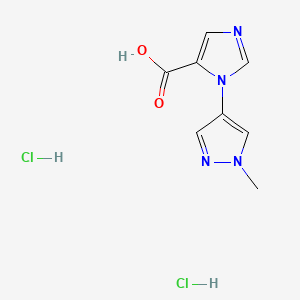![molecular formula C17H18O4 B13543341 3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid](/img/structure/B13543341.png)
3-[4-(Benzyloxy)-2-methoxyphenyl]propanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ACETAMIDO-3-(4-BENZYLOXY-3-METHYLPHENYL)PROPANOIC ACID , is a chemical compound with the following properties:
Chemical Formula: CHNO
Molecular Weight: 327.37 g/mol
CAS Number: 1956311-02-6
Métodos De Preparación
Synthetic Routes: The synthetic route to prepare this compound involves several steps. One common method is the esterification of methyl 3-[4-(benzyloxy)-3-methoxyphenyl]propenoate followed by hydrolysis to obtain the desired acid form . The detailed reaction conditions and intermediates would need further investigation.
Industrial Production: Industrial-scale production methods for this compound may vary depending on the specific application and market demand. research and development in this area are essential for optimizing yield, cost-effectiveness, and safety.
Análisis De Reacciones Químicas
Reactions: 3-[4-(Benzyloxy)-2-methoxyphenyl]propanoic acid can undergo various chemical reactions, including:
Oxidation: It may be oxidized under specific conditions.
Reduction: Reduction reactions can modify its functional groups.
Substitution: Substituents on the benzene ring can be replaced.
Esterification: Formation of esters with appropriate reagents.
Oxidation: Common oxidizing agents include potassium permanganate (KMnO) or chromic acid (HCrO).
Reduction: Sodium borohydride (NaBH) or lithium aluminum hydride (LiAlH) are commonly used reducing agents.
Substitution: Various halogens (e.g., Br, Cl) can be used.
Esterification: Reacting with alcohols in the presence of acid catalysts.
Major Products: The major products depend on the specific reaction and conditions. For example, reduction may yield the corresponding alcohol, while oxidation could lead to carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
3-[4-(Benzyloxy)-2-methoxyphenyl]propanoic acid finds applications in:
Medicine: It might have pharmaceutical potential due to its structural features.
Chemistry: As a building block in organic synthesis.
Industry: Used in the production of other compounds.
Mecanismo De Acción
The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparación Con Compuestos Similares
could highlight its uniqueness.
Propiedades
Fórmula molecular |
C17H18O4 |
|---|---|
Peso molecular |
286.32 g/mol |
Nombre IUPAC |
3-(2-methoxy-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H18O4/c1-20-16-11-15(9-7-14(16)8-10-17(18)19)21-12-13-5-3-2-4-6-13/h2-7,9,11H,8,10,12H2,1H3,(H,18,19) |
Clave InChI |
QHBGSBRDTQJKSC-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=CC(=C1)OCC2=CC=CC=C2)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


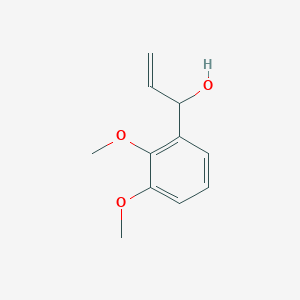
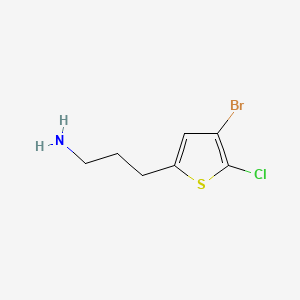


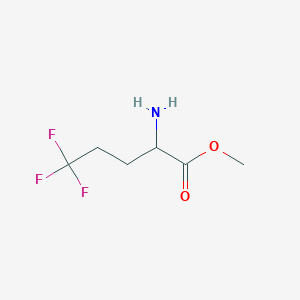
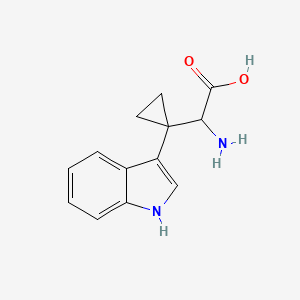
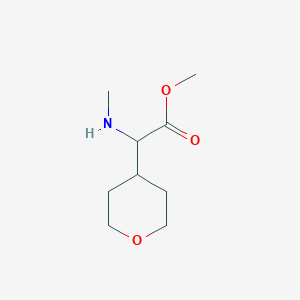
![2H,3H-furo[2,3-b]pyridine-2-carboxylicacid](/img/no-structure.png)



